Ethyl 4-(hydrazinesulfonyl)benzoate
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Description
Ethyl 4-(hydrazinesulfonyl)benzoate is a chemical compound with the CAS Number: 89862-27-1 . It has a molecular weight of 244.27 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-(hydrazinosulfonyl)benzoate . Its InChI code is 1S/C9H12N2O4S/c1-2-15-9(12)7-3-5-8(6-4-7)16(13,14)11-10/h3-6,11H,2,10H2,1H3 .Scientific Research Applications
Synthesis of Antimicrobial Agents
Ethyl 4-(hydrazinesulfonyl)benzoate plays a role in the synthesis of new quinazolines with potential antimicrobial properties. For instance, it is involved in reactions leading to compounds that have been screened for antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, among others (Desai, Shihora, & Moradia, 2007).
Development of Antioxidant Compounds
This chemical is also used in the creation of hydrazinecarbothioamides, which, after further reactions, lead to compounds with excellent antioxidant activity. These activities are determined using methods like DPPH, showcasing the potential for these compounds to combat oxidative stress (Barbuceanu et al., 2014).
Creation of Antimicrobial and Antifungal Agents
In another example, ethyl 4-(hydrazinesulfonyl)benzoate is used in synthesizing derivatives that have shown promising antimicrobial and antifungal properties, which could lead to the development of new therapeutic agents (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).
Antibacterial Activity Enhancement
The compound is involved in the synthesis of novel benzoxazine derivatives using Vilsmeier reagent, which have displayed significant antibacterial abilities against both gram-negative and gram-positive bacteria. This suggests its potential application in developing new antibacterial drugs (Shakir, Saoud, & Hussain, 2020).
Monoamine Oxidase Inhibition
Research also extends to the synthesis and biological evaluation of benzothiazine derivatives for their inhibition activities against monoamine oxidases, which is significant for developing treatments for neurological disorders (Ahmad et al., 2018).
properties
IUPAC Name |
ethyl 4-(hydrazinesulfonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-15-9(12)7-3-5-8(6-4-7)16(13,14)11-10/h3-6,11H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEKOEKOWFGCLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599570 |
Source
|
Record name | Ethyl 4-(hydrazinesulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(hydrazinesulfonyl)benzoate | |
CAS RN |
89862-27-1 |
Source
|
Record name | Ethyl 4-(hydrazinesulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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